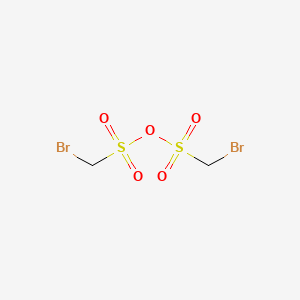
Bromomethylsulfonyl bromomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethylsulfonyl bromomethanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of bromine and sulfonyl groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromomethylsulfonyl bromomethanesulfonate typically involves the reaction of bromomethanesulfonyl bromide with suitable substrates. One common method involves the use of bromine and sym-trithiane in an aqueous medium. The reaction is carried out at a controlled temperature of around 40°C, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Bromomethylsulfonyl bromomethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl derivatives, and substituted sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bromomethylsulfonyl bromomethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl compounds.
Biology: The compound is studied for its potential inhibitory effects on certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bromomethylsulfonyl bromomethanesulfonate involves its interaction with molecular targets through its bromine and sulfonyl groups. These interactions can lead to the inhibition of specific enzymes or pathways, depending on the context of its application. The compound’s reactivity is primarily driven by the electrophilic nature of the bromine atoms and the electron-withdrawing effects of the sulfonyl groups .
Comparison with Similar Compounds
Similar Compounds
- Bromomethanesulfonyl bromide
- 2-Bromoethanesulfonate
- Methanesulfonyl bromide
Uniqueness
Bromomethylsulfonyl bromomethanesulfonate is unique due to its dual bromine and sulfonyl functionalities, which provide a versatile platform for various chemical transformations. This dual functionality distinguishes it from other similar compounds, making it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
61801-47-6 |
|---|---|
Molecular Formula |
C2H4Br2O5S2 |
Molecular Weight |
332.0 g/mol |
IUPAC Name |
bromomethylsulfonyl bromomethanesulfonate |
InChI |
InChI=1S/C2H4Br2O5S2/c3-1-10(5,6)9-11(7,8)2-4/h1-2H2 |
InChI Key |
BSBPAQJKDGZLTD-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)OS(=O)(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















